N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
Description
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O7S/c22-15-3-5-16(6-4-15)33(28,29)25-8-1-9-30-19(25)12-24-21(27)20(26)23-11-14-2-7-17-18(10-14)32-13-31-17/h2-7,10,19H,1,8-9,11-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZNCUSCYFSGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Efficiency
The use of TfOH in oxazinan synthesis minimizes byproduct formation compared to traditional reagents like Burgess reagent. Acid strength critically influences reaction rates, with stronger acids (pKₐ < 1) enabling faster cyclization.
Fluorination Selectivity
Chlorine/fluorine exchange in sulfolane at 170°C ensures para-selectivity in the sulfonyl fluoride product, attributed to the solvent’s high polarity stabilizing transition states.
Coupling Reaction Parameters
EDC/HOBt-mediated amidation in DMF at ambient temperature prevents racemization, crucial for maintaining stereochemical integrity in the oxazinan moiety.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as cell cycle arrest or apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives with Antimalarial Activity
Ethanediamide scaffolds are prominent in medicinal chemistry due to their versatility in forming hydrogen bonds and mimicking peptide backbones. For example:
- N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD): This antimalarial compound (IC₅₀ = 0.8 μM against Plasmodium falciparum) shares the 1,3-benzodioxole group but replaces the oxazinan-sulfonyl moiety with a tetrahydroquinoline system. The tetrahydroquinoline enhances π-π stacking in protease binding pockets, whereas the oxazinan-sulfonyl group in the target compound may improve selectivity for sulfotransferase enzymes .
- N-{3-[(Biphenyl-4-yl Carbonyl)Amino]Propyl}-1H-Indole-2-Carboxamide (ICD): Lacks the benzodioxole group but retains the ethanediamide core. Its biphenyl-indole system exhibits superior logP (3.2 vs. 2.8 for the target compound), suggesting enhanced lipophilicity but reduced aqueous solubility .
Sulfonamide-Containing Analogues
Sulfonamide groups are critical in kinase and protease inhibitors. Key comparisons include:
- 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones [7–9] : These triazole-thiones (synthesized via sodium hydroxide-mediated cyclization) share the fluorobenzenesulfonyl motif but lack the ethanediamide backbone. Their IC₅₀ values for COX-2 inhibition range from 0.12–0.45 μM, highlighting the sulfonyl group’s role in cyclooxygenase binding. The target compound’s oxazinan ring may reduce off-target effects compared to the planar triazole system .
- N-{2-(1,3-Benzodioxol-5-yl)-2-[4-(4-Fluorophenyl)-1-Piperazinyl]Ethyl}-N′-(Tetrahydro-2-Furanylmethyl)Ethanediamide: A structurally analogous compound (ChemSpider ID: 896361-86-7) with a piperazinyl-fluorophenyl group instead of oxazinan-sulfonyl. Its molecular weight (564.6 g/mol vs.
Data Table: Structural and Pharmacological Comparison
Research Implications
The target compound’s 1,3-oxazinan-2-ylmethyl group distinguishes it from QOD and ICD by introducing a six-membered ring with restricted conformation, which may reduce entropic penalties during target binding. The 4-fluorobenzenesulfonyl moiety’s electron-withdrawing nature could enhance metabolic stability compared to non-fluorinated analogues (e.g., ’s X = H/Cl/Br derivatives). Future studies should focus on in vitro ADMET profiling and crystallographic analysis (using SHELX or ORTEP for structure validation) to confirm these hypotheses.
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure
The compound features a benzodioxole moiety linked to an oxazinan derivative through an ethanediamide structure. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N3O5S |
| Molecular Weight | 458 Da |
| LogP | 2.12 |
| Polar Surface Area (Ų) | 88 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the coupling of a benzodioxole derivative with an oxazinan amine using standard organic reactions under controlled conditions to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an enzyme inhibitor or receptor modulator, influencing various biochemical pathways that lead to therapeutic effects such as:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis : Triggering programmed cell death in malignant cells.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, studies on related benzodioxole derivatives have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of the compound. In vitro studies demonstrated that while some derivatives showed high toxicity towards cancer cells, they exhibited lower toxicity towards normal cells, suggesting potential as anticancer agents .
Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a series of benzodioxole derivatives. Among these, the compound exhibited significant inhibition of cancer cell proliferation in various human cancer cell lines. The findings suggested that structural modifications could enhance its potency .
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of related compounds found that certain derivatives displayed selective activity against pathogenic strains while being less effective against others. This selectivity indicates a potential for developing targeted antimicrobial therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The presence and position of substituents on the benzodioxole ring significantly influence biological activity.
- Linker Variations : Modifications to the ethanediamide linker can alter binding affinity and selectivity for biological targets.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : Optimization involves a multi-step approach:
- Stepwise Reaction Monitoring : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediates and final product purity at each stage .
- Catalyst Selection : Employ bases like triethylamine or potassium carbonate in polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency .
- Temperature Control : Conduct reactions under reflux for thermally sensitive steps, ensuring minimal degradation .
- Purification : Utilize column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .
Q. What analytical techniques are most effective for structural characterization?
- Methodological Answer : Combine complementary techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the benzodioxole and oxazinan moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C₂₃H₂₂FN₃O₆S) and detect fragmentation patterns .
- X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the sulfonyl and fluorobenzene groups .
Q. How does the compound behave under physiological pH and temperature conditions?
- Methodological Answer : Conduct stability studies using:
- pH-Varied Buffers : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, analyzing degradation via HPLC .
- Thermal Stress Testing : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and assess shelf-life .
- Metabolic Stability : Perform in vitro assays with liver microsomes to predict oxidative metabolism pathways .
Advanced Research Questions
Q. How to resolve contradictory data in reported biological activity (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Address discrepancies systematically:
- Purity Verification : Re-analyze compound batches using orthogonal methods (e.g., NMR + HPLC) to exclude impurities as confounding factors .
- Assay Standardization : Compare protocols (e.g., cell line viability assays vs. enzymatic inhibition) and normalize data to positive controls .
- Structural Analog Testing : Synthesize derivatives (e.g., replacing the fluorobenzenesulfonyl group) to isolate structure-activity relationships .
Q. What computational strategies can predict binding modes to target proteins?
- Methodological Answer : Integrate molecular modeling approaches:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptors (e.g., kinases or GPCRs), focusing on the oxazinan and ethanediamide motifs .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .
- Free Energy Calculations : Apply MM-GBSA to quantify binding affinities and validate against experimental IC₅₀ data .
Q. How to identify and quantify major metabolites in in vivo models?
- Methodological Answer : Use a tiered analytical workflow:
- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, extracting metabolites with solid-phase extraction (SPE) .
- LC-HRMS/MS : Perform untargeted metabolomics using a C18 column and electrospray ionization (ESI) to detect phase I/II metabolites .
- Isotope-Labeled Tracers : Synthesize deuterated analogs to trace metabolic pathways via mass shifts .
Q. What experimental designs mitigate challenges in solubility or hygroscopicity?
- Methodological Answer : Employ formulation-focused strategies:
- Co-Solvent Systems : Test binary/ternary mixtures (e.g., PEG-400 + ethanol) to enhance aqueous solubility .
- Lyophilization : Prepare lyophilized powders under vacuum to reduce hygroscopicity, confirmed by thermogravimetric analysis (TGA) .
- Nanoparticle Encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve bioavailability .
Q. How to align research on this compound with a theoretical framework (e.g., enzyme inhibition hypotheses)?
- Methodological Answer : Link empirical data to mechanistic theories:
- Kinetic Analysis : Determine inhibition constants (Kᵢ) via Michaelis-Menten plots to validate competitive/non-competitive binding models .
- Structure-Activity Landscapes : Map substituent effects (e.g., fluorobenzene vs. chlorobenzene) to refine quantitative structure-activity relationship (QSAR) models .
- Pathway Enrichment Analysis : Use bioinformatics tools (e.g., KEGG) to connect observed activity to broader signaling networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
